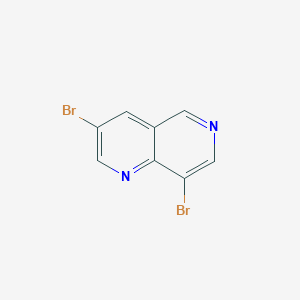

3,8-Dibromo-1,6-naphthyridine

Description

Properties

IUPAC Name |

3,8-dibromo-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNQDLUHEFXGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC=C(C2=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307239 | |

| Record name | 3,8-Dibromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-75-2 | |

| Record name | 3,8-Dibromo-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-Dibromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,8-Dibromo-1,6-naphthyridine: A Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dibromo-1,6-naphthyridine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its strategic placement of two bromine atoms on the 1,6-naphthyridine core allows for versatile and regioselective functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. The 1,6-naphthyridine scaffold itself is recognized as a privileged structure, with numerous derivatives showing significant biological activity, particularly as kinase inhibitors for cancer therapy.[1][2] This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on experimental protocols and its role in drug discovery.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below. While specific experimental data for properties like melting and boiling points are not widely reported in publicly available literature, the provided data is based on computational predictions and information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 17965-75-2 | |

| Molecular Formula | C₈H₄Br₂N₂ | |

| Molecular Weight | 287.94 g/mol | |

| Appearance | Off-white to yellow solid (typical) | Supplier Data |

| SMILES | c1c2cncc(c2ncc1Br)Br | |

| InChI | InChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of the parent 1,6-naphthyridine heterocycle. The following protocol is a general procedure based on established methods for the bromination of naphthyridine cores.

Experimental Protocol: Electrophilic Bromination

Materials:

-

1,6-Naphthyridine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Sulfuric acid (concentrated) or an inert solvent like nitrobenzene

-

Ice

-

Sodium hydroxide solution (aqueous)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-naphthyridine in concentrated sulfuric acid or an appropriate inert solvent.

-

Addition of Brominating Agent: Cool the mixture in an ice bath. Slowly add N-Bromosuccinimide (2.2 equivalents) or a solution of Bromine (2.2 equivalents) in the same solvent to the stirred solution. The addition should be controlled to maintain a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to control the exothermic reaction.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Key Synthetic Applications: Cross-Coupling Reactions

The true utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 3 and 8 positions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are paramount in this context.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronic ester (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate. Purify the residue by column chromatography.[4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine.

Materials:

-

This compound

-

Primary or secondary amine (2.2 - 2.5 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (typically 1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (typically 2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in a Schlenk flask.

-

Reagent Addition: Add this compound and the base.

-

Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine.

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[6]

Role in Drug Discovery and Medicinal Chemistry

The 1,6-naphthyridine core is a prominent scaffold in modern drug discovery. Derivatives have been investigated for a range of therapeutic applications, including as:

-

Anticancer Agents: Notably as inhibitors of various kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[1][2]

-

Antiviral Agents: Including activity against HIV.[7]

-

Antimicrobial Agents. [8]

The ability to readily functionalize the 3,8-dibromo intermediate allows for the systematic exploration of the structure-activity relationship (SAR) around the 1,6-naphthyridine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Visualizing Synthetic Pathways

The following diagrams illustrate the pivotal role of this compound as a synthetic intermediate.

Caption: Synthetic route to this compound and its subsequent functionalization.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a fundamentally important building block that provides a gateway to a vast chemical space of disubstituted 1,6-naphthyridine derivatives. Its utility is firmly established through robust and versatile cross-coupling methodologies. For researchers in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this intermediate is crucial for the development of novel and functional molecules. The protocols and data presented in this guide offer a solid foundation for the practical application of this compound in a research setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 17965-75-2 | Benchchem [benchchem.com]

- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 5. youtube.com [youtube.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,8-Dibromo-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3,8-dibromo-1,6-naphthyridine from its parent heterocycle, 1,6-naphthyridine. This document details the necessary starting materials, step-by-step experimental procedures, and the expected quantitative data. The synthesis is presented as a two-step process: the initial synthesis of 1,6-naphthyridine followed by its regioselective dibromination.

Synthesis of 1,6-Naphthyridine

The foundational step in this synthesis is the preparation of the 1,6-naphthyridine scaffold. A highly efficient, one-pot modified Skraup reaction is the recommended method, offering significant advantages over previously reported multi-step syntheses in terms of yield and simplicity.[1]

Experimental Protocol: Modified Skraup Reaction

Materials:

-

4-Aminopyridine

-

Glycerol (anhydrous)

-

"Sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid)

-

Water

-

Sodium hydroxide (NaOH) solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Picric acid (for characterization)

Procedure:

-

To a cold (0-5 °C) solution of 117 g of "sulfo-mix," add 25 g of anhydrous glycerol.

-

To this mixture, add 7.5 g (0.08 mole) of 4-aminopyridine, followed immediately by the addition of 40 mL of water.

-

Stir the resulting mixture until it becomes homogeneous (approximately 10 minutes).

-

Heat the reaction mixture to reflux for a specified period.

-

After cooling, neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the aqueous layer with chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1,6-naphthyridine.

-

The product can be further purified by sublimation or crystallization.

-

The identity and purity of the synthesized 1,6-naphthyridine can be confirmed by comparing its melting point and the melting point of its picrate derivative with literature values.[1]

Quantitative Data for 1,6-Naphthyridine Synthesis

| Parameter | Value | Reference |

| Starting Material | 4-Aminopyridine | [1] |

| Key Reagents | Glycerol, "Sulfo-mix" | [1] |

| Reaction Type | Modified Skraup Reaction | [1] |

| Yield | 40% | [1] |

| Melting Point | 31-38 °C | [2] |

Synthesis of this compound

The target compound, this compound, is synthesized through the direct bromination of 1,6-naphthyridine. Based on established protocols for the monobromination of this heterocycle and the general principles of electrophilic aromatic substitution on naphthyridine rings, a stepwise approach is proposed. First, 8-bromo-1,6-naphthyridine is synthesized, followed by a second bromination step to introduce the bromine atom at the 3-position.

Step 1: Synthesis of 8-Bromo-1,6-naphthyridine

Experimental Protocol:

Materials:

-

1,6-Naphthyridine

-

Bromine (Br₂)

-

Pyridine

-

Carbon tetrachloride (CCl₄)

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

Procedure:

-

Prepare a solution of bromine in carbon tetrachloride.

-

Add this bromine solution dropwise to a stirred solution of 1,6-naphthyridine in carbon tetrachloride.

-

Heat the reaction mixture to reflux for 1 hour.

-

While maintaining reflux, slowly add a solution of pyridine in carbon tetrachloride to the reaction mixture and continue refluxing overnight.

-

After completion, cool the reaction mixture and filter the resulting solid.

-

Treat the solid with 1 M sodium hydroxide solution for 1 hour.

-

Extract the basic aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and dichloromethane as the eluent to obtain 8-bromo-1,6-naphthyridine.

Step 2: Synthesis of this compound

A direct and detailed experimental protocol for the selective bromination of 8-bromo-1,6-naphthyridine at the 3-position is not explicitly available in the reviewed literature. However, based on the principles of electrophilic substitution on electron-deficient aromatic rings, a plausible approach involves a second bromination under more forcing conditions or with a different brominating agent.

Proposed Experimental Protocol:

Materials:

-

8-Bromo-1,6-naphthyridine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (H₂SO₄) or another strong acid catalyst

-

A suitable solvent (e.g., concentrated sulfuric acid, acetic acid, or a polar aprotic solvent)

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 8-bromo-1,6-naphthyridine in a suitable solvent.

-

Add N-bromosuccinimide (in slight excess) and a catalytic amount of a strong acid.

-

Heat the reaction mixture to an elevated temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and carefully neutralize it with a base solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the organic phase and purify the residue by column chromatography to isolate this compound.

Note: The precise reaction conditions (temperature, reaction time, and specific catalyst) for the second bromination step would require experimental optimization. The regioselectivity of this second bromination is crucial and should be confirmed by spectroscopic methods.

Quantitative Data for Bromination Reactions

| Product | Starting Material | Key Reagents | Reaction Type | Yield | Reference |

| 8-Bromo-1,6-naphthyridine | 1,6-Naphthyridine | Bromine, Pyridine, CCl₄ | Electrophilic Bromination | Not specified | Inferred from similar reactions |

| This compound | 8-Bromo-1,6-naphthyridine | N-Bromosuccinimide, Acid catalyst | Electrophilic Bromination | To be determined | Proposed method |

Experimental Workflow and Signaling Pathways

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a feasible synthetic route for the preparation of this compound. The synthesis begins with an efficient one-pot preparation of the 1,6-naphthyridine core via a modified Skraup reaction. The subsequent dibromination is proposed as a two-step process, commencing with the synthesis of 8-bromo-1,6-naphthyridine, followed by a second bromination to yield the final product. While the initial steps are well-documented, the final bromination step to achieve the desired 3,8-disubstitution will require careful experimental optimization and rigorous analytical characterization to confirm the regioselectivity. This guide provides a solid foundation for researchers and professionals in the field of drug development to synthesize this valuable heterocyclic building block.

References

An In-depth Technical Guide to the Electrophilic Bromination of 1,6-Naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of bromine atoms onto the 1,6-naphthyridine core via electrophilic substitution provides versatile intermediates for the synthesis of novel drug candidates. The bromine substituents serve as valuable handles for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the electrophilic bromination of 1,6-naphthyridine, detailing experimental protocols, regioselectivity, and the application of the resulting bromo-derivatives in drug discovery.

Electrophilic Bromination of the 1,6-Naphthyridine Core

The reactivity of the 1,6-naphthyridine ring system towards electrophiles is influenced by the electron-withdrawing nature of the two nitrogen atoms. This generally deactivates the ring system towards electrophilic attack compared to benzene. However, bromination can be achieved under specific conditions, and the regioselectivity of the reaction is highly dependent on the brominating agent, reaction conditions, and the presence of substituents on the naphthyridine ring.

Bromination with Molecular Bromine (Br₂)

Direct bromination of 1,6-naphthyridine with molecular bromine typically requires harsh reaction conditions. A notable example is the synthesis of 3,8-dibromo-1,6-naphthyridine.

Reaction Scheme:

Figure 1: Bromination of 1,6-Naphthyridine with Br₂.

Experimental Protocol: Synthesis of this compound

-

Materials: 1,6-naphthyridine hydrochloride, bromine (Br₂), nitrobenzene.

-

Procedure:

-

A mixture of 1,6-naphthyridine hydrochloride and an excess of molecular bromine is prepared in nitrobenzene.

-

The reaction mixture is heated to 180 °C in a sealed vessel.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The nitrobenzene is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford this compound.

-

Quantitative Data:

| Product | Reagents | Conditions | Yield |

| This compound | Br₂, Nitrobenzene | 180 °C | Not Reported |

Spectroscopic Data for this compound:

-

¹H NMR: Data not available in the searched literature.

-

¹³C NMR: Data not available in the searched literature.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine. It is particularly useful for the bromination of activated or functionalized 1,6-naphthyridine derivatives, such as 1,6-naphthyridinones.

Reaction Scheme:

Figure 2: Bromination of 1,6-Naphthyridin-5(6H)-one with NBS.

Experimental Protocol: Synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one

-

Materials: 1,6-Naphthyridin-5(6H)-one, N-Bromosuccinimide (NBS), 1,2-dichloroethane.

-

Procedure:

-

To a solution of 1,6-naphthyridin-5(6H)-one in 1,2-dichloroethane, add N-bromosuccinimide (1.1 equivalents).

-

The reaction mixture is heated to reflux and stirred for the appropriate time, monitoring the reaction progress by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield 3-bromo-1,6-naphthyridin-5(6H)-one.

-

Quantitative Data:

| Product | Reagents | Conditions | Yield |

| 3-Bromo-1,6-naphthyridin-5(6H)-one | NBS, 1,2-Dichloroethane | Reflux | Not Reported |

Spectroscopic Data for 3-Bromo-1,6-naphthyridin-5(6H)-one:

-

¹H NMR: Data not available in the searched literature.

-

¹³C NMR: Data not available in the searched literature.

Regioselectivity in the Bromination of Substituted 1,6-Naphthyridines

The position of electrophilic bromination on the 1,6-naphthyridine ring is directed by the electronic properties of the existing substituents.

-

Electron-donating groups (EDGs) , such as methyl or amino groups, activate the ring towards electrophilic substitution and generally direct the incoming electrophile to the ortho and para positions relative to the substituent.

-

Electron-withdrawing groups (EWGs) , such as nitro or carbonyl groups, deactivate the ring and direct the incoming electrophile to the meta position.

Further research is required to establish a comprehensive understanding and predictive model for the regioselectivity of bromination on variously substituted 1,6-naphthyridine cores.

Applications of Bromo-1,6-Naphthyridines in Drug Development

Brominated 1,6-naphthyridines are highly valuable intermediates in drug discovery due to their ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functional groups at specific positions on the naphthyridine scaffold, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. Bromo-1,6-naphthyridines can be coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents.

Workflow for Drug Discovery using Suzuki-Miyaura Coupling:

Figure 3: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines onto the 1,6-naphthyridine core. This is a crucial transformation for the synthesis of compounds with improved pharmacokinetic properties and target engagement.

Workflow for Drug Discovery using Buchwald-Hartwig Amination:

Figure 4: Buchwald-Hartwig Amination Workflow.

Conclusion

Electrophilic bromination of 1,6-naphthyridine provides a gateway to a diverse array of functionalized derivatives with significant potential in drug discovery. While direct bromination with molecular bromine requires forcing conditions, the use of milder reagents like NBS offers a more controlled approach for substituted naphthyridinones. The resulting bromo-1,6-naphthyridines are versatile building blocks for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around this important scaffold. Further research into the regioselectivity of bromination on substituted 1,6-naphthyridines and the development of more detailed and robust experimental protocols will undoubtedly accelerate the discovery of new therapeutic agents based on this privileged heterocyclic system.

3,8-Dibromo-1,6-naphthyridine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,8-Dibromo-1,6-naphthyridine, a key intermediate in synthetic and medicinal chemistry. The document details its chemical structure, IUPAC nomenclature, and fundamental physicochemical properties. A survey of the synthetic methodologies for the broader 1,6-naphthyridine scaffold is presented, with a specific focus on the targeted bromination to yield the 3,8-dibromo derivative. The versatile reactivity of this compound, particularly in metal-catalyzed cross-coupling reactions, is highlighted as a cornerstone for the generation of diverse molecular libraries for drug discovery. While specific biological targets for this compound are not extensively documented, the known biological activities of the 1,6-naphthyridine core suggest its potential in developing novel therapeutics.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a naphthyridine core, which consists of two fused pyridine rings. The bromine atoms are substituted at the 3rd and 8th positions of this bicyclic system.

IUPAC Name: this compound

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 17965-75-2 | |

| Molecular Formula | C₈H₄Br₂N₂ | |

| Molecular Weight | 287.94 g/mol | |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

The 1,6-naphthyridine scaffold is a recognized privileged structure in pharmaceutical research.[1] The synthesis of this compound is achieved through the direct bromination of the parent 1,6-naphthyridine heterocycle.

Synthesis of this compound

A common method for the synthesis of this compound involves the high-temperature reaction of 1,6-naphthyridine hydrochloride with an excess of molecular bromine.

Experimental Protocol:

-

Reactants: 1,6-naphthyridine hydrochloride, molecular bromine (excess), nitrobenzene (solvent).

-

Procedure:

-

A mixture of 1,6-naphthyridine hydrochloride and excess molecular bromine is prepared in a high-boiling point, inert solvent such as nitrobenzene.

-

The reaction mixture is heated to a high temperature, typically around 180°C.

-

The reaction is monitored for completion (e.g., by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include quenching of excess bromine, extraction, and purification by crystallization or chromatography.

-

Note: This reaction should be performed in a well-ventilated fume hood due to the use of bromine and nitrobenzene.

Reactivity and Synthetic Utility

The bromine atoms at the 3 and 8 positions of the 1,6-naphthyridine core make this compound a highly versatile synthetic intermediate.[1] These positions are activated for various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the exploration of diverse chemical space.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Experimental Workflow for a Generic Palladium-Catalyzed Cross-Coupling Reaction:

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Biological Significance and Potential Applications

While specific biological data for this compound is limited, the 1,6-naphthyridine scaffold is present in numerous biologically active molecules. Derivatives of 1,6-naphthyridine have shown a wide range of pharmacological activities, indicating the potential of this core structure in drug discovery.

The general biological relevance of the 1,6-naphthyridine scaffold suggests that derivatives of this compound could be investigated for a variety of therapeutic targets. The ability to functionalize the 3 and 8 positions allows for the synthesis of targeted libraries for screening against various diseases.

Potential Therapeutic Areas for 1,6-Naphthyridine Derivatives:

-

Oncology: As inhibitors of various kinases.[1]

-

Infectious Diseases: As antiviral and antibacterial agents.[1]

-

Inflammatory Diseases

-

Neurological Disorders

Signaling Pathway Hypothesis:

Given that some 1,6-naphthyridin-2(1H)-one derivatives are potent tyrosine kinase inhibitors, it is plausible that novel compounds derived from this compound could also target kinase signaling pathways, which are often dysregulated in cancer.

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel and diverse chemical entities. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the development of libraries of compounds for screening in various therapeutic areas. While the specific biological profile of this compound itself is not well-defined, the established biological importance of the 1,6-naphthyridine scaffold makes it a compound of high interest for medicinal chemists and drug discovery professionals. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

Technical Guide: Solubility of 3,8-Dibromo-1,6-naphthyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 3,8-Dibromo-1,6-naphthyridine, a key heterocyclic intermediate in pharmaceutical research and drug development. Due to the absence of specific quantitative solubility data in published literature, this document provides a comprehensive overview based on the compound's structural characteristics and established principles of organic chemistry. It offers predicted solubility in a range of common organic solvents, a detailed, generalized experimental protocol for determining solubility, and a logical workflow for solubility assessment. This guide is intended to provide researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction to this compound

This compound is a halogenated heterocyclic compound featuring a naphthyridine core. The presence of two bromine atoms makes it a versatile precursor for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in the synthesis of complex organic molecules for drug discovery. Understanding its solubility is critical for reaction optimization, purification, and formulation development.

The structure of this compound, with its aromatic system and two nitrogen atoms, suggests a degree of polarity. However, the two bromine atoms and the overall size of the molecule contribute to its nonpolar character. This balance of properties will dictate its solubility in different organic solvents.

Predicted Solubility Profile

While specific quantitative data is not available, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and the common solvents used for reactions involving similar bromo-aza-aromatic compounds. Ether solvents, such as tetrahydrofuran (THF) and 1,4-dioxane, are frequently employed in cross-coupling reactions involving such substrates, indicating they are effective solvents.[1][2][3][4] Aprotic polar solvents are also likely candidates for dissolving this compound.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. This information is a prediction and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Chlorinated | High | Effective at dissolving a wide range of organic compounds. |

| Chloroform | Chlorinated | High | Similar to DCM, good for moderately polar compounds. |

| Tetrahydrofuran (THF) | Ether | Moderate to High | Commonly used in reactions with similar substrates.[1][2] |

| 1,4-Dioxane | Ether | Moderate to High | A common solvent for Suzuki and Buchwald-Hartwig reactions.[1][2][4] |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Strong polar aprotic solvent capable of dissolving many organic compounds.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Very strong polar aprotic solvent, often used for difficult-to-dissolve compounds. |

| Toluene | Aromatic | Low to Moderate | Nonpolar aromatic solvent, may have some solubility due to the aromatic core.[6] |

| Acetonitrile | Polar Aprotic | Low to Moderate | Its polarity may allow for some dissolution. |

| Methanol | Polar Protic | Low | The protic nature may not be ideal for this aprotic compound. |

| Ethanol | Polar Protic | Low | Similar to methanol.[5] |

| Hexane | Nonpolar | Very Low | The compound's polarity from the nitrogen atoms will likely limit solubility.[6] |

| Water | Polar Protic | Insoluble | The large nonpolar structure will prevent dissolution in water. |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid organic compound like this compound. This method allows for both qualitative assessment and quantitative measurement.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Gravimetric Method (for screening and approximate solubility)

-

Preparation : Weigh a small, precise amount of this compound (e.g., 5 mg) into a tared vial.[7]

-

Solvent Addition : Add a specific volume of the chosen solvent (e.g., 0.5 mL) to the vial.[7]

-

Mixing : Cap the vial and vortex vigorously for 1-2 minutes.

-

Observation : Visually inspect the vial for undissolved solid.

-

Incremental Solvent Addition : If solid remains, add the solvent in known increments (e.g., 0.1 mL), vortexing after each addition until the solid completely dissolves. Record the total volume of solvent added.

-

Calculation : Calculate the approximate solubility in mg/mL.

Saturated Solution Method (for quantitative determination)

-

Sample Preparation : Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 2 mL) to create a slurry.

-

Equilibration : Tightly cap the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

-

Sample Withdrawal : Carefully withdraw a known volume of the supernatant (the clear liquid) using a syringe fitted with a syringe filter to remove any particulate matter.

-

Dilution : Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method.

-

Quantification : Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Solubility Calculation : Back-calculate the concentration in the original saturated solution to determine the quantitative solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a research compound.

Caption: Workflow for Solubility Determination of this compound.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. mdpi.com [mdpi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Depth Technical Guide to 3,8-Dibromo-1,6-naphthyridine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dibromo-1,6-naphthyridine is a halogenated heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. Its core structure, the 1,6-naphthyridine scaffold, is recognized as a "privileged" scaffold in pharmaceutical research. This designation stems from its ability to serve as a versatile framework for the synthesis of a wide array of biologically active molecules. The presence of bromine atoms at the 3 and 8 positions makes this compound an exceptionally useful synthetic intermediate, particularly for functionalization through metal-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors.

Molecular Profile

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₄Br₂N₂ | Chemcd |

| Molecular Weight | 287.942 g/mol | Chemcd |

| CAS Number | 17965-75-2 | Benchchem |

Synthesis and Functionalization

The true synthetic utility of this compound lies in its capacity as a building block for more complex molecules. The two bromine atoms serve as reactive handles for the introduction of diverse functional groups via cross-coupling reactions.

Experimental Protocols for Functionalization

1. Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl substituents.

General Protocol:

-

In a reaction vessel, combine this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents per bromine atom to be substituted), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

2. Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the bromine-substituted positions.

General Protocol:

-

Combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents per bromine atom), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in a reaction vessel under an inert atmosphere.

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction's progress.

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product using appropriate chromatographic techniques.

Application in Drug Discovery: Kinase Inhibitors

The 1,6-naphthyridine scaffold is a prominent feature in the design of various kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.[2][3][4][5][6] Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often implicated in disease pathogenesis.

Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19) Inhibition

CDK8 and its paralog CDK19 are components of the Mediator complex, which regulates gene transcription.[7] In certain cancers, such as colorectal cancer, CDK8 has been identified as an oncogene that promotes cell proliferation through the Wnt/β-catenin signaling pathway.[8][9] Therefore, inhibitors of CDK8/19 are being actively investigated as potential anti-cancer therapeutics.[7][10]

Derivatives of 1,6-naphthyridine have shown potent and selective inhibitory activity against CDK8/19.[7][10] The modular nature of their synthesis, often utilizing intermediates like this compound, allows for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

The following diagram illustrates the role of CDK8 in the Wnt/β-catenin signaling pathway and the point of intervention for 1,6-naphthyridine-based inhibitors.

Caption: Role of CDK8 in the Wnt/β-catenin signaling pathway and inhibition by 1,6-naphthyridine derivatives.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway is another crucial target in drug discovery, particularly for inflammatory diseases and some cancers.[11][12][13][14] This pathway is activated by cellular stresses and inflammatory cytokines, leading to a cascade of phosphorylation events that regulate the expression of pro-inflammatory genes.[11][13][14] Naphthyridinone derivatives have been developed as potent inhibitors of p38 MAP kinase.[15][16][17][18]

The following workflow illustrates the key steps in the p38 MAPK signaling pathway, highlighting the role of p38 kinase as a therapeutic target.

Caption: Simplified workflow of the p38 MAPK signaling cascade and its inhibition.

Quantitative Data on 1,6-Naphthyridine Derivatives

The following table summarizes the inhibitory activities of various 1,6-naphthyridine derivatives against different kinase targets, illustrating the potential of this scaffold in developing potent inhibitors.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 2,8-Disubstituted-1,6-naphthyridines | CDK8 | Varies (Potent) | --INVALID-LINK-- |

| 1H-imidazo[4,5-h][7][13]naphthyridin-2(3H)-one derivatives | c-Met | 2600 | --INVALID-LINK-- |

| Benzo[h][7][13]naphthyridin-2(1H)-one derivatives | mTOR | 5.4 (Biochemical) | --INVALID-LINK-- |

| 2,4-disubstituted-1,6-naphthyridines | HIV-1 RT | 175 - 222 | --INVALID-LINK-- |

Conclusion

This compound stands out as a valuable and versatile building block for the synthesis of complex organic molecules with significant therapeutic potential. Its utility in the construction of potent kinase inhibitors, particularly for targets like CDK8/19 and p38 MAPK, underscores its importance in modern drug discovery. The ability to readily functionalize the 1,6-naphthyridine core through established cross-coupling methodologies provides a robust platform for the exploration of chemical space and the optimization of lead compounds. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound is key to unlocking its full potential in the quest for novel therapeutics.

References

- 1. This compound | 17965-75-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 7. DSpace [repository.icr.ac.uk]

- 8. US11261184B2 - [1,6]naphthyridine compounds and derivatives as CDK8/CDK19 inhibitors - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 3,8-Dibromo-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,8-Dibromo-1,6-naphthyridine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation and characterization of novel chemical entities in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of its structure and comparison with known spectroscopic data of related naphthyridine and bromo-aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.2 - 9.0 | Singlet | - | H-2 |

| ~8.8 - 8.6 | Doublet | ~8.0 - 9.0 | H-4 |

| ~8.4 - 8.2 | Singlet | - | H-7 |

| ~8.0 - 7.8 | Doublet | ~8.0 - 9.0 | H-5 |

Solvent: CDCl₃ or DMSO-d₆. These are estimated values and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 150 | C-2, C-7 |

| ~145 - 140 | C-8a, C-4a |

| ~138 - 133 | C-4, C-5 |

| ~125 - 120 | C-3, C-8 |

Solvent: CDCl₃ or DMSO-d₆. These are estimated values and may vary based on the solvent and experimental conditions.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1600 - 1450 | Strong to Medium | C=C and C=N stretching (aromatic ring) |

| 1300 - 1000 | Medium | C-H in-plane bending |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 550 | Strong | C-Br stretching |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 286, 288, 290 | High | [M]⁺˙ (Molecular ion with bromine isotopes) |

| 207, 209 | Medium | [M-Br]⁺ |

| 128 | Medium | [M-2Br]⁺˙ |

| 101 | Low | [C₆H₃N]⁺ |

Ionization method: Electron Ionization (EI). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in a characteristic M, M+2, M+4 pattern for the molecular ion.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS data for a solid organic compound such as this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to the solvent lock signal.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.

-

Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce the connectivity of the protons.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of a blank KBr pellet.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

2.3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL to 10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe. For ESI, the solution is infused directly or via a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI).

-

Analyze the isotopic pattern, which is particularly important for bromine-containing compounds, to confirm the elemental composition.

-

Examine the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

Commercial Availability and Suppliers of 3,8-Dibromo-1,6-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dibromo-1,6-naphthyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. The 1,6-naphthyridine scaffold is recognized as a privileged structure, forming the core of numerous biologically active compounds. The presence of two bromine atoms at positions 3 and 8 offers versatile handles for further functionalization, typically through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the naphthyridine core to develop novel therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of this compound, a summary of its chemical data, a detailed experimental protocol for a common synthetic transformation, and an illustration of a relevant signaling pathway.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. The availability, purity, and pricing can vary between suppliers. Below is a summary of some of the commercial sources for this compound.

| Supplier | Catalog Number | Purity | Available Quantities |

| Benchchem | 17965-75-2 | 86% | Inquire |

| Biosynth | SAA96575 | Not specified | Inquire |

| CP Lab Safety | Not specified | 97%+ | 1 gram |

| Chemcd | CCD00489014 | Not specified | Inquire |

| ChemicalBook | Not specified | Not specified | Inquire |

Note: Pricing and stock availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value |

| CAS Number | 17965-75-2 |

| Molecular Formula | C₈H₄Br₂N₂ |

| Molecular Weight | 287.94 g/mol |

| Appearance | Solid |

| SMILES | c1c2cncc(c2ncc1Br)Br |

| InChI | InChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H |

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The bromine atoms on the this compound scaffold are ideal for functionalization via Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the dibromonaphthyridine and a boronic acid or ester. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 4.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture to the flask via syringe. Bubble the inert gas through the solution for an additional 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Extraction and Drying: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3,8-diaryl-1,6-naphthyridine product.

An In-Depth Technical Guide to the Reactivity of C-Br Bonds in 3,8-Dibromo-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dibromo-1,6-naphthyridine is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two reactive C-Br bonds at positions 3 and 8 allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of these C-Br bonds, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Understanding the regioselectivity and optimizing reaction conditions are crucial for the efficient synthesis of diverse 3,8-disubstituted-1,6-naphthyridine derivatives, which have shown potential as, for example, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) inhibitors.[1]

Synthesis of this compound

The starting material, this compound, can be synthesized through a multi-step process starting from 2-amino-5-bromopyridine. The key steps involve a Skraup-Doebner-von Miller reaction to form the naphthyridine core, followed by bromination.

Reactivity and Regioselectivity of C-Br Bonds

The two C-Br bonds in this compound exhibit different reactivities, enabling selective and sequential functionalization. The C3-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C8-Br bond. This difference in reactivity is attributed to the electronic and steric environment of the two positions. The C3 position is more electron-deficient, making it more susceptible to oxidative addition to the palladium(0) catalyst.

This differential reactivity allows for a modular approach to the synthesis of unsymmetrically 3,8-disubstituted 1,6-naphthyridines. A milder cross-coupling reaction can be performed first to selectively functionalize the C3 position, followed by a second, more forcing reaction to modify the C8 position.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the naphthyridine core and various aryl or heteroaryl groups.[2]

Experimental Protocol: Regioselective Monosubstitution at C3

A mixture of this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water or toluene/ethanol/water is heated under an inert atmosphere. The reaction temperature and time are optimized to achieve selective reaction at the C3 position, typically ranging from 80 to 100 °C for several hours.

Experimental Protocol: Disubstitution

To achieve disubstitution, a higher excess of the arylboronic acid (2.2-3.0 eq) and a longer reaction time or higher temperature may be required. Alternatively, a sequential approach can be used where the monosubstituted product is isolated and then subjected to a second Suzuki-Miyaura coupling with a different boronic acid.

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 3-Phenyl-8-bromo-1,6-naphthyridine | 75-85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 3-(4-Methoxyphenyl)-8-bromo-1,6-naphthyridine | 80-90 |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 3-(3-Fluorophenyl)-8-bromo-1,6-naphthyridine | 70-80 |

| Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 110 | 24 | 3,8-Diphenyl-1,6-naphthyridine | 60-70 |

.

Logical Relationship of Suzuki-Miyaura Coupling

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations in drug discovery.[3][4]

Experimental Protocol: Regioselective Monosubstitution at C3

In a typical procedure, this compound (1.0 eq) is reacted with a terminal alkyne (1.1-1.5 eq) in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03-0.05 eq), a copper(I) co-catalyst such as CuI (0.05-0.1 eq), and a base, typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent. The reaction is usually carried out at room temperature to 60 °C.

Experimental Protocol: Disubstitution

For the synthesis of 3,8-dialkynyl-1,6-naphthyridines, an excess of the terminal alkyne (2.2-3.0 eq) and potentially higher temperatures or longer reaction times are employed. Sequential Sonogashira couplings with different alkynes can also be performed to generate unsymmetrical products.

| Terminal Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 6 | 3-(Phenylethynyl)-8-bromo-1,6-naphthyridine | 80-90 |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 60 | 8 | 3-(Trimethylsilylethynyl)-8-bromo-1,6-naphthyridine | 75-85 |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | RT | 12 | 3-(3-Hydroxyprop-1-yn-1-yl)-8-bromo-1,6-naphthyridine | 70-80 |

| Phenylacetylene (2.5 eq) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 70 | 24 | 3,8-Bis(phenylethynyl)-1,6-naphthyridine | 55-65 |

.

Experimental Workflow for Sonogashira Coupling

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylated compounds, which are prevalent in pharmaceuticals.[5]

Experimental Protocol: Regioselective Monosubstitution at C3

To achieve selective amination at the C3 position, this compound (1.0 eq) is reacted with an amine (1.1-1.5 eq) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS). Common solvents include toluene, dioxane, or THF, and reactions are typically run at elevated temperatures (80-110 °C).

Experimental Protocol: Disubstitution

Disubstitution can be achieved by using a larger excess of the amine (2.2-3.0 eq) and more forcing conditions. A stepwise approach is also effective for creating unsymmetrical 3,8-diamino-1,6-naphthyridines.

| Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 4-(8-Bromo-1,6-naphthyridin-3-yl)morpholine | 70-80 |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 16 | N-(8-Bromo-1,6-naphthyridin-3-yl)aniline | 65-75 |

| tert-Butylamine | Pd₂(dba)₃ | t-BuBrettPhos | LHMDS | THF | 80 | 10 | N-(8-Bromo-1,6-naphthyridin-3-yl)-tert-butylamine | 75-85 |

| Morpholine (2.5 eq) | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 24 | 3,8-Dimorpholino-1,6-naphthyridine | 50-60 |

.

Signaling Pathway of 1,6-Naphthyridine-based CDK8/19 Inhibitors

Caption: Inhibition of CDK8/19 by 1,6-naphthyridine derivatives blocks transcription.

Application in Drug Development: CDK8/19 Inhibition

Derivatives of the 1,6-naphthyridine scaffold have been identified as potent and selective dual inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene expression by bridging transcription factors and RNA polymerase II.[6][7] Dysregulation of CDK8/19 activity has been implicated in various cancers. By inhibiting CDK8 and CDK19, 3,8-disubstituted-1,6-naphthyridine derivatives can modulate the transcription of key oncogenes, thereby inhibiting cancer cell proliferation and survival.[8][9] The ability to readily synthesize a diverse library of these compounds through the cross-coupling reactions described above is essential for structure-activity relationship (SAR) studies and the development of novel anticancer therapeutics.

Conclusion

This compound is a valuable and versatile platform for the synthesis of a wide range of disubstituted naphthyridine derivatives. The differential reactivity of the C3-Br and C8-Br bonds allows for regioselective and sequential functionalization using modern palladium-catalyzed cross-coupling reactions. This synthetic flexibility is of high importance for the development of novel therapeutic agents, particularly in the field of oncology, where 1,6-naphthyridine-based compounds have shown promise as CDK8/19 inhibitors. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to effectively utilize this important heterocyclic scaffold in their scientific endeavors.

References

- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,8-Dibromo-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3,8-Dibromo-1,6-naphthyridine. This reaction is a powerful method for the synthesis of 3,8-diamino-1,6-naphthyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols provided are based on established procedures for the amination of related dihaloheterocycles and serve as a robust starting point for further optimization.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in the synthesis of arylamines.[1][2] This method offers significant advantages over traditional techniques for C-N bond formation, including milder reaction conditions and broader functional group tolerance. The 1,6-naphthyridine core is a privileged scaffold found in numerous biologically active compounds.[3][4][5] The ability to functionalize the 3- and 8-positions of the 1,6-naphthyridine ring through Buchwald-Hartwig amination opens up avenues for the creation of diverse chemical libraries for drug discovery and the development of novel organic materials.

The selective mono- or di-amination of this compound can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the amine, the choice of catalyst, ligand, and base.[1][6]

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated naphthyridine product and regenerating the Pd(0) catalyst.[7]

For the di-amination of this compound, this cycle occurs sequentially at both bromine-substituted positions.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various dibromopyridines, which serve as close analogs for this compound. This data can guide the optimization of the reaction for the target substrate.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.1) | Dioxane | 100 | 16 | 91 (mono) | [8] |

| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (2.2) | Toluene | 100 | 12 | 85 (mono) | General Protocol |

| 3 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 24 | 78 (mono) | General Protocol |

| 4 | Cyclohexylamine | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ (3) | t-BuOH | 80 | 18 | 82 (mono) | [6] |

| 5 | Aniline | Pd(OAc)₂ (4) | Xantphos (8) | Cs₂CO₃ (4.2) | Dioxane | 100 | 24 | 85 (di) | [8] |

| 6 | Morpholine | Pd₂(dba)₃ (3) | BINAP (6) | NaOtBu (4.4) | Toluene | 110 | 24 | 75 (di) | General Protocol |

Experimental Protocols

The following are generalized protocols for the mono- and di-amination of this compound. Note: These protocols are based on procedures for structurally similar dihalopyridines and may require optimization for the specific substrate.

Protocol 1: Mono-amination of this compound

Materials:

-

This compound

-

Amine (1.1 - 1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.1 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Schlenk flask or microwave vial

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.

-

Reagent Addition: Add the base to the flask.

-

Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (1.1-1.2 equiv).

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 3-amino-8-bromo-1,6-naphthyridine derivative.

Protocol 2: Di-amination of this compound

Materials:

-

This compound

-

Amine (2.2 - 2.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

-

Phosphine ligand (e.g., Xantphos or BINAP, 4-8 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 2.8 - 4.2 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Schlenk flask or microwave vial

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask or microwave vial with a magnetic stir bar.

-

Reagent Addition: Add the base to the flask.

-

Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (2.2-2.5 equiv).

-

Reaction: Seal the vessel and heat the reaction mixture to a higher temperature if necessary (typically 100-120 °C) with vigorous stirring. Longer reaction times may be required for the second amination.

-

Monitoring: Monitor the disappearance of the mono-aminated intermediate and the formation of the di-aminated product by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the desired 3,8-diamino-1,6-naphthyridine derivative.

Experimental Workflow

The following diagram illustrates a typical workflow for the Buchwald-Hartwig amination of this compound.

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]